

Navigating the Synthesis and Application of Halogenated Benzoates: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-bromo-4-chloro-6-fluorobenzoate*

Cat. No.: *B3030691*

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An Inquiry into **Methyl 2-bromo-4-chloro-6-fluorobenzoate** and its Analogs

This technical guide addresses an inquiry for **Methyl 2-bromo-4-chloro-6-fluorobenzoate**. Our initial comprehensive search of scientific databases and supplier catalogs revealed that while this specific substitution pattern is recognized, detailed experimental data, including a dedicated CAS number, physical properties, and established synthetic protocols, are not readily available in public domain literature. This scarcity suggests that **Methyl 2-bromo-4-chloro-6-fluorobenzoate** is likely a novel or highly specialized compound, not yet in common research or commercial use.

To provide a valuable and technically grounded resource for researchers in drug development, this guide will focus on a closely related and well-documented analog: Methyl 2-bromo-4-fluorobenzoate (CAS No. 653-92-9). The principles, protocols, and applications discussed for this compound offer a strong predictive framework for the potential behavior and utility of its 4-chloro counterpart. Understanding the established chemistry of this analog is the first critical step in approaching the synthesis and application of the less-documented **Methyl 2-bromo-4-chloro-6-fluorobenzoate**.

Part 1: The Target Molecule - Methyl 2-bromo-4-chloro-6-fluorobenzoate

While experimental data is sparse, computational and structural information for **Methyl 2-bromo-4-chloro-6-fluorobenzoate** has been compiled.

Chemical Identity

Identifier	Value	Source
IUPAC Name	methyl 2-bromo-4-chloro-6-fluorobenzoate	PubChemLite
Molecular Formula	C ₈ H ₅ BrClFO ₂	[1]
Molecular Weight	267.48 g/mol	Inferred from Formula
Monoisotopic Mass	265.91455 Da	[1]
Canonical SMILES	<chem>COC(=O)C1=C(C=C(C=C1Br)Cl)F</chem>	[1]
InChI Key	ZHDQAVDNSOHLEO-UHFFFAOYSA-N	[1]

Note: The lack of a specific CAS number for this compound in the search results underscores its limited commercial availability and documentation.

Part 2: A Technical Profile of a Key Analog: Methyl 2-bromo-4-fluorobenzoate

Due to the limited data on the primary topic, we will now pivot to its close structural analog, Methyl 2-bromo-4-fluorobenzoate. This compound is a vital intermediate in organic synthesis, particularly for pharmaceutical applications.[2][3][4][5]

Physicochemical and Safety Data

This compound is a stable, colorless to light yellow liquid or off-white powder, slightly soluble in water but readily soluble in common organic solvents like ethanol, methanol, and ether.[2][3]

Property	Value	CAS Number
CAS Number	653-92-9	[3]
Molecular Formula	C ₈ H ₆ BrFO ₂	[2][3]
Molecular Weight	233.03 g/mol	[2][3]
Appearance	Colorless to light yellow liquid or off-white powder	[2][3]
Boiling Point	75-78 °C @ 1 mmHg	[3]
Flash Point	100 °C	[3]
Density	1.577 g/cm ³	[2]
Refractive Index	1.531	[2]

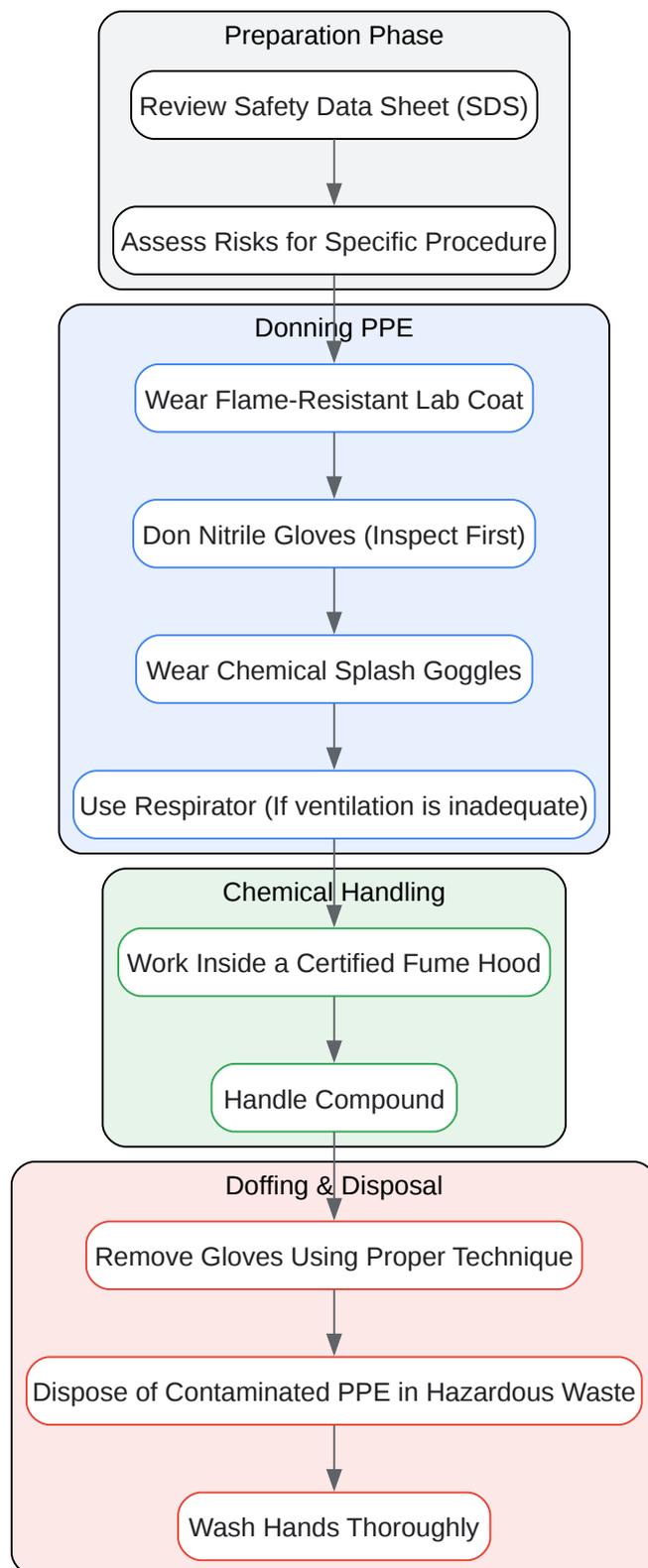
Safety and Handling Summary:

Methyl 2-bromo-4-fluorobenzoate is classified as harmful if swallowed and may cause respiratory irritation.[6] Proper handling procedures are critical to ensure laboratory safety.

Hazard Statement	GHS Classification	Precautionary Measures
H301/H302	Acute Toxicity, Oral (Category 3/4)	P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [6]
Irritant	Skin and eye irritation	Wear protective gloves, clothing, and eye/face protection.
Respiratory Hazard	May cause respiratory irritation	Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust/fumes.[6]

Personal Protective Equipment (PPE) Workflow:

The following diagram outlines the mandatory PPE workflow for handling halogenated benzoates.



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Caption: Personal Protective Equipment (PPE) workflow for handling chemicals.

Synthesis and Reactivity

The synthesis of Methyl 2-bromo-4-fluorobenzoate typically starts from 4-bromo-2-fluorobenzoic acid. A common and robust method is Fisher esterification.

Protocol: Synthesis of Methyl 4-bromo-2-fluorobenzoate via Esterification

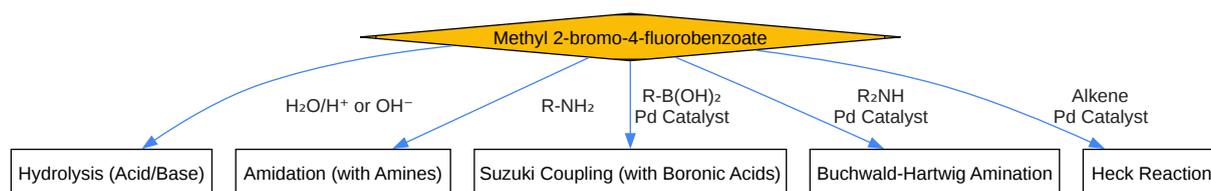
This protocol describes a standard laboratory procedure for the synthesis of the related compound, Methyl 4-bromo-2-fluorobenzoate, which can be logically adapted.

- **Reaction Setup:** To a solution of 4-bromo-2-fluorobenzoic acid (1 eq.) in methanol (approx. 5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at 0 °C.
- **Reflux:** Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure.
- **Extraction:** Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** If necessary, purify the crude ester by column chromatography on silica gel.

Core Reactivity:

The chemical utility of Methyl 2-bromo-4-fluorobenzoate stems from the reactivity of its functional groups. The bromine atom at the ortho position to the ester is susceptible to

displacement or can participate in cross-coupling reactions. The ester itself can be hydrolyzed or react with nucleophiles.



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Sources

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